molecular formula C14H19NO5 B13102385 (S)-2-((Tert-butoxycarbonyl)amino)-5-(furan-2-YL)pent-4-enoic acid

(S)-2-((Tert-butoxycarbonyl)amino)-5-(furan-2-YL)pent-4-enoic acid

Cat. No.: B13102385
M. Wt: 281.30 g/mol
InChI Key: KDOMBUXAFDLXPS-MALLOTDXSA-N
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Description

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is a synthetic organic compound that features a furan ring and a pent-4-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and pent-4-enoic acid derivatives.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Coupling Reactions: The protected amino group is then coupled with the furan ring under specific conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield pentanoic acid derivatives.

Scientific Research Applications

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID involves its interaction with specific molecular targets. The furan ring and amino acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-5-(furan-2-yl)pent-4-enoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-5-(thiophen-2-yl)pent-4-enoic acid

Uniqueness

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is unique due to its specific combination of a furan ring and a protected amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(E,2S)-5-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)8-4-6-10-7-5-9-19-10/h4-7,9,11H,8H2,1-3H3,(H,15,18)(H,16,17)/b6-4+/t11-/m0/s1

InChI Key

KDOMBUXAFDLXPS-MALLOTDXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CO1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CO1)C(=O)O

Origin of Product

United States

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